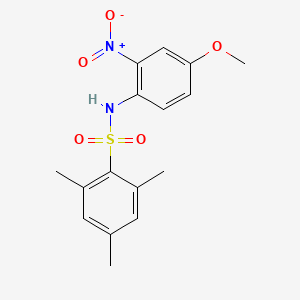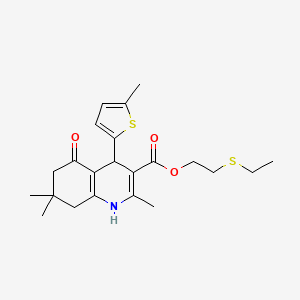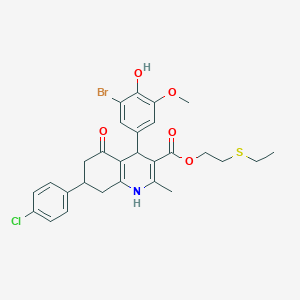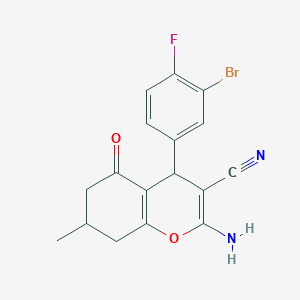
2-(1-azocanyl)-7-methoxy-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-azocanyl)-7-methoxy-4-methylquinoline, also known as AZ7MQ, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This molecule is a quinoline derivative, which has a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(1-azocanyl)-7-methoxy-4-methylquinoline is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins. For example, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
2-(1-azocanyl)-7-methoxy-4-methylquinoline has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have activity against malaria parasites. In addition, it has been found to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-azocanyl)-7-methoxy-4-methylquinoline in lab experiments is its wide range of biological activities. It has been found to have activity against cancer cells, bacteria, and malaria parasites, making it a useful tool in various fields of research. However, one limitation of using 2-(1-azocanyl)-7-methoxy-4-methylquinoline is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
Direcciones Futuras
There are several future directions for research on 2-(1-azocanyl)-7-methoxy-4-methylquinoline. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of 2-(1-azocanyl)-7-methoxy-4-methylquinoline in treating different types of cancer. Another area of interest is its potential as an anti-malarial agent. 2-(1-azocanyl)-7-methoxy-4-methylquinoline has been found to have activity against malaria parasites, and further studies are needed to determine its potential as a treatment for malaria. In addition, further studies are needed to determine the safety of 2-(1-azocanyl)-7-methoxy-4-methylquinoline for use in humans.
Métodos De Síntesis
The synthesis of 2-(1-azocanyl)-7-methoxy-4-methylquinoline involves the reaction of 2-chloro-7-methoxy-4-methylquinoline with sodium azide in the presence of copper (I) iodide. The reaction takes place at room temperature, and the yield of the product is around 70%. The final product is a yellow solid, which is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-(1-azocanyl)-7-methoxy-4-methylquinoline has been found to have potential applications in various fields of research. It has been studied for its anti-tumor, anti-inflammatory, and anti-bacterial properties. In addition, it has been found to have activity against malaria parasites. 2-(1-azocanyl)-7-methoxy-4-methylquinoline has also been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-(azocan-1-yl)-7-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-14-12-18(20-10-6-4-3-5-7-11-20)19-17-13-15(21-2)8-9-16(14)17/h8-9,12-13H,3-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIPXEZOIJXZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azocan-1-yl)-7-methoxy-4-methylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130444.png)


![1-[4-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5130468.png)
![3,4-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5130473.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5130479.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B5130486.png)
![ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5130490.png)
![N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5130493.png)




![3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B5130554.png)